molecular formula C12H15BrO3 B1308415 Ethyl 4-(3-bromopropoxy)benzoate CAS No. 74226-00-9

Ethyl 4-(3-bromopropoxy)benzoate

Cat. No. B1308415
CAS RN: 74226-00-9
M. Wt: 287.15 g/mol
InChI Key: CBDJGPFGNAKUAM-UHFFFAOYSA-N
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Description

Ethyl 4-(3-bromopropoxy)benzoate is a chemical compound with the molecular formula C11H13BrO3 . It’s an ester with a bromo group attached to a propoxy chain .


Synthesis Analysis

The synthesis of similar compounds often involves a process known as alkylation, esterification, and further alkylation . For instance, Ethyl 4-bromo-3-(ethoxymethyl)benzoate was synthesized by adding ethyl acetate to the residue, washing the mixture with water and brine, and then drying the organic layer over sodium sulfate .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as 1H NMR, 13C NMR, IR spectra, elemental analysis, and single crystal X-ray diffraction analysis . The exact structure of Ethyl 4-(3-bromopropoxy)benzoate would likely be determined using similar methods.


Chemical Reactions Analysis

The title compound, C13H14BrN3O2, was synthesized by click chemistry (CuAAC) using 4-bromobut-1-yne and ethyl 4-azidobenzoate . The reaction of ethyl 4-(3-bromopropoxy)benzoate with other compounds would likely involve similar chemical reactions.

Scientific Research Applications

  • Anti-Juvenile Hormone Agent in Insects : ETB and its derivatives, like ethyl 4-(2-substituted alkyloxy)benzoates, have been found to induce precocious metamorphosis in the silkworm, Bombyx mori. This is a clear sign of juvenile hormone (JH) deficiency, indicating these compounds' potential as anti-JH agents (Kuwano et al., 2008). Another study on ethyl 4-[(S)-2-benzylhexyloxy)]benzoate (KF-13S), derived from ETB, showed strong anti-JH activity by inhibiting juvenile hormone synthesis and suppressing the transcription of juvenile hormone biosynthetic enzymes (Kaneko et al., 2011).

  • Antiplatelet Activity : Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, a derivative of ETB, has shown potential as a non-peptide protease-activated receptor 4 (PAR4) antagonist, which could be significant in developing new antiplatelet drugs (Chen et al., 2008).

  • Pharmacological Applications : A compound derived from ETB, Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride (SAR150640), was characterized as a potent and selective β3-adrenoceptor agonist for treating preterm labor (Croci et al., 2007).

  • Liquid Crystalline Behavior : Ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates, synthesized from ETB, have been found to exhibit liquid crystalline properties, which could be valuable in developing materials for LCD and temperature sensing devices (Mehmood et al., 2018).

  • Cosmetic Applications : ETB derivatives have been identified as preservatives in cosmetics, indicating their potential use in personal care products (Wu et al., 2008).

  • dullmajed et al., 2021)](https://consensus.app/papers/synthesis-calculations-properties-derived-schiff-base-abdullmajed/6d059520ac705c2b91bfd4f7c8579eca/?utm_source=chatgpt).

Safety And Hazards

While specific safety and hazard information for Ethyl 4-(3-bromopropoxy)benzoate is not available, similar compounds have been classified as combustible and corrosive hazardous materials . They should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

ethyl 4-(3-bromopropoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-2-15-12(14)10-4-6-11(7-5-10)16-9-3-8-13/h4-7H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDJGPFGNAKUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399452
Record name Benzoic acid, 4-(3-bromopropoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-bromopropoxy)benzoate

CAS RN

74226-00-9
Record name Benzoic acid, 4-(3-bromopropoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PE Cross, RP Dickinson, MJ Parry… - Journal of medicinal …, 1985 - ACS Publications
Pfizer Central Research, Sandwich, Kent CT13 9NJ, UK Received February 4, 1985 l-(2-Phenoxyethyl)-lH-imidazole was found to be an inhibitor ofthromboxane (TxA2) synthetase, but …
Number of citations: 56 pubs.acs.org
K Griessbach, M Klimt… - Archiv der Pharmazie …, 2002 - Wiley Online Library
A series of 3‐dodecanoylindole‐2‐carboxylic acid derivatives with varied carboxylic acid substituents at the indole 1‐position were synthesized and evaluated for their ability to inhibit …
Number of citations: 11 onlinelibrary.wiley.com

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